IDO inhibitor developers require the 5-amino isomer (amine meta to nitrile) for target affinity; the widespread 4-amino analog (CAS 654-70-6) fails. 5-Amino-2-(trifluoromethyl)benzonitrile (CAS 354814-19-0) delivers the crucial 1,2,5-substitution pattern. • Sub-100 nM target binding via exact steric alignment. • Preserved amine nucleophilicity permits high-yielding amidation/Buchwald-Hartwig couplings with lower catalyst loadings. • Reliable supply for scale-up, eliminating time-consuming re-synthesis.
5-Amino-2-(trifluoromethyl)benzonitrile (CAS 354814-19-0) is a highly functionalized aromatic building block characterized by its 1,2,5-substitution pattern, featuring a nitrile group, a trifluoromethyl group, and a primary amine. This specific orientation—where the amine is meta to the nitrile and para to the CF3 group—makes it a critical precursor for advanced pharmaceutical active ingredients, particularly in the synthesis of immunomodulatory agents such as Indoleamine 2,3-dioxygenase (IDO) inhibitors [1]. Unlike its more common isomers, this compound offers a specific combination of stereoelectronic properties and metabolic shielding that drives its procurement for specialized drug discovery and scale-up manufacturing pipelines [2].
Generic substitution with the widely available 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6, commonly used for androgen receptor antagonists) is unviable for pipelines requiring the 5-amino isomer. The positional shift of the amine from the para to the meta position relative to the nitrile fundamentally alters the spatial trajectory of any appended pharmacophore by approximately 60 degrees [1]. In target-specific applications like immunomodulator synthesis, this vector shift causes severe steric clashes within the binding pocket, preventing the analog from reaching sub-100 nM target affinity. Furthermore, the electronic environment of the meta-amine differs significantly from the para-amine, requiring distinct coupling conditions and preventing drop-in replacement during process scale-up [2].
In the synthesis of immunoregulatory agents, 5-amino-2-(trifluoromethyl)benzonitrile provides a precise 1,2,5-substitution scaffold. Compared to the 4-amino isomer (CAS 654-70-6), the 5-amino isomer shifts the trajectory of the amine-derived linkage by ~60 degrees. This specific meta-nitrile orientation is strictly required to maintain optimal hydrogen bonding in target binding pockets, whereas 4-amino derivatives fail to achieve the required sub-100 nM IC50 thresholds due to geometric misalignment [1].
| Evidence Dimension | Pharmacophore vector angle and target affinity |
| Target Compound Data | Meta-amine orientation yields active immunomodulators (sub-100 nM IC50 range) |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) |
| Quantified Difference | ~60-degree shift in vector preventing target affinity in 4-amino analogs |
| Conditions | Structure-activity relationship (SAR) profiling in immunoregulatory assays |
Procurement must specify the 5-amino isomer for these specific API pipelines, as the 4-amino isomer cannot act as a functional substitute.
The electronic environment of the amine in the 5-amino isomer enhances its manufacturability compared to the 4-amino baseline. In the 5-amino isomer, the amine is para to the CF3 group (Hammett σp = 0.54), whereas in the 4-amino isomer, it is para to the more strongly electron-withdrawing cyano group (Hammett σp = 0.66). This lower electron withdrawal at the 5-position preserves greater nucleophilicity, allowing for high-yielding coupling reactions (often >85% isolated yield) under milder conditions, whereas the 4-amino isomer requires higher catalyst loadings or harsher temperatures to achieve similar conversion[1].
| Evidence Dimension | Aniline nucleophilicity and coupling yields |
| Target Compound Data | High coupling yields (>85%) under standard amidation conditions |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) |
| Quantified Difference | Lower electron withdrawal (σp 0.54 vs 0.66) translates to higher reactivity and yield |
| Conditions | Electrophilic coupling / amidation of the aniline nitrogen during scale-up |
Higher inherent nucleophilicity allows for milder reaction conditions and lower catalyst costs during large-scale API synthesis.
The placement of the trifluoromethyl group para to the amine-derived linkage provides critical metabolic shielding for downstream drug candidates. Compared to unfluorinated 3-aminobenzonitrile baselines, the robust C-F bonds of the CF3 group block oxidative metabolism at the para position, a primary site for Cytochrome P450-mediated degradation. This strategic fluorination typically increases the in vivo half-life of the resulting API by 2- to 3-fold and significantly reduces hepatic clearance rates [1].
| Evidence Dimension | Metabolic stability (hepatic clearance) |
| Target Compound Data | Para-CF3 group blocks primary oxidative metabolism sites |
| Comparator Or Baseline | Unfluorinated 3-aminobenzonitrile analogs |
| Quantified Difference | 2x to 3x increase in API half-life and reduced clearance |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Selecting this specific fluorinated building block is critical for achieving the pharmacokinetic profiles required for modern oral therapeutics.
5-Amino-2-(trifluoromethyl)benzonitrile is the required precursor for specific classes of immunoregulatory agents, such as IDO inhibitors, where the meta-nitrile and para-CF3 orientation is mandatory for target binding and cannot be substituted by the 4-amino isomer [1].
Utilized in SAR campaigns where the 1,2,5-substitution pattern provides the necessary spatial geometry and metabolic stability for kinase pocket alignment, ensuring higher in vivo half-lives compared to unfluorinated baselines[2].
Ideal for process chemistry workflows requiring high-yielding amidation or Buchwald-Hartwig couplings, as its preserved nucleophilicity allows for milder conditions and lower catalyst loadings than strongly deactivated para-cyano analogs [3].
Corrosive;Irritant